PX 1, also known as 5F-App-pica, is a synthetic compound classified as a cannabinoid receptor agonist. Its chemical formula is , and it is recognized for its potential therapeutic applications in the field of neuropharmacology. PX 1 is part of a broader category of compounds that interact with the endocannabinoid system, which plays a critical role in various physiological processes.
PX 1 is synthesized in laboratories and does not occur naturally. It belongs to the class of organic compounds known as amides, specifically characterized by the presence of an amine group attached to a carbonyl group. The compound's classification can be broken down as follows:
The synthesis of PX 1 involves several chemical reactions that typically include the coupling of an amine with an appropriate carbonyl compound. While specific synthetic routes may vary, general methods often include:
Technical details regarding the precise conditions (e.g., temperature, solvent choice) are often proprietary or vary depending on the laboratory protocols.
The molecular structure of PX 1 can be represented by its SMILES notation: CC(=O)N(C(C)C)C1=CC=C(C=C1)C(=O)N(C(F)(F)F)C
. This notation indicates the presence of multiple functional groups, including:
The molecular weight of PX 1 is approximately 405.47 g/mol, which contributes to its physical properties.
PX 1 undergoes various chemical reactions typical of cannabinoid receptor agonists, including:
These reactions are crucial for understanding how PX 1 functions within biological systems and its potential therapeutic effects.
The mechanism of action for PX 1 involves its binding to cannabinoid receptors in the brain and peripheral tissues. Upon binding:
Data from studies indicate that PX 1 may exhibit a high affinity for these receptors compared to other cannabinoids, suggesting its potential for therapeutic use.
Relevant data indicates that proper handling and storage conditions are necessary to maintain the integrity of PX 1.
PX 1 has garnered interest in scientific research primarily due to its potential applications in:
The ongoing research into PX 1 highlights its promise as a therapeutic agent within various medical fields.
PX-1 (C₂₃H₂₆FN₃O₂), also designated as 5F-APP-PICA or SRF-30, is an indole-based synthetic cannabinoid developed as a structural analog of AM-2201. Its core modifications include a benzyl group replacing the isopropyl moiety and a 5-fluoropentyl tail, enhancing receptor affinity and metabolic stability [3] [6]. First identified in 2014 by European drug monitoring agencies, PX-1 exemplifies the rapid diversification of designer drugs engineered to circumvent legal restrictions while exploiting cannabinoid receptor pathways [6]. Research focuses on its role in elucidating structure-activity relationships (SAR) of synthetic cannabinoids and its detection challenges in forensic toxicology due to extensive metabolism .
Despite extensive in vitro studies, critical gaps persist:
This review aims to:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0